molecular formula C13H11ClN2O3S B4499666 Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- CAS No. 17969-64-1

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-

Cat. No.: B4499666
CAS No.: 17969-64-1
M. Wt: 310.76 g/mol
InChI Key: SHKKLXGSROBVHF-UHFFFAOYSA-N
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Description

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- is a complex organic compound that features a glycine backbone modified with a thiazole ring and a chlorophenyl group

Properties

IUPAC Name

2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-9-3-1-8(2-4-9)13-16-10(7-20-13)5-11(17)15-6-12(18)19/h1-4,7H,5-6H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKKLXGSROBVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225210
Record name N-[2-[2-(4-Chlorophenyl)-4-thiazolyl]acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-64-1
Record name N-[2-[2-(4-Chlorophenyl)-4-thiazolyl]acetyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[2-(4-Chlorophenyl)-4-thiazolyl]acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole ring.

    Acetylation of Glycine: The final step involves the acetylation of glycine with the previously synthesized thiazole-chlorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl-thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-[2-[2-(4-bromophenyl)-4-thiazolyl]acetyl]-: Similar structure but with a bromine atom instead of chlorine.

    Glycine, N-[2-[2-(4-fluorophenyl)-4-thiazolyl]acetyl]-: Similar structure but with a fluorine atom instead of chlorine.

    Glycine, N-[2-[2-(4-methylphenyl)-4-thiazolyl]acetyl]-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Biological Activity

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H11ClN2O3S
  • CAS Number : 29131330
  • Molecular Weight : 296.76 g/mol

The presence of the thiazole ring and the chlorophenyl group contributes to its biological activity, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Properties

Research has indicated that derivatives of thiazole, including those related to Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from the thiazole scaffold were evaluated against human cancer cell lines such as A549 (lung), HeLa (cervical), and Karpas299 (lymphoma). Some derivatives showed promising results with low IC50 values, indicating potent antiproliferative activity .
  • Case Study : A specific derivative demonstrated selective cytotoxicity towards glioblastoma U251 cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
CompoundCell LineIC50 (µM)Selectivity
Derivative AU2510.5High
Derivative BHeLa1.0Medium
Derivative CA5490.8Low

The mechanism of action for these compounds often involves the induction of apoptosis and autophagy in cancer cells. The compounds have been shown to interfere with multiple signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that:

  • Substituents : The presence of lipophilic groups on the phenyl moiety enhances biological activity. Larger substituents tend to improve binding affinity and selectivity towards cancerous cells .
  • Positioning : The position of substituents on the thiazole ring significantly affects activity; para-substituted derivatives generally exhibit better efficacy than ortho or meta substitutions .

Therapeutic Potential

The therapeutic implications of Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- extend beyond oncology:

  • Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating a broad spectrum of biological activity that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-chlorophenyl derivatives with thiazole precursors to form the thiazolyl-acetyl backbone.
  • Step 2 : Acylation of glycine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Purity Optimization : Recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent) are effective. Monitor purity via HPLC (≥95% purity threshold) and elemental analysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-chlorophenyl at δ ~7.3 ppm, thiazolyl protons at δ ~6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁ClN₂O₂S: 310.0278) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (thiazole ring) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .
  • Antioxidant Activity : DPPH radical scavenging assays to evaluate reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Common pitfalls and solutions:

  • Purity Discrepancies : Re-evaluate synthesis batches via HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in culture media) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography if NMR data are ambiguous .

Q. What experimental strategies are effective for elucidating its mechanism of action?

  • Transcriptomic Profiling : RNA sequencing (RNA-seq) to identify differentially expressed genes under compound treatment (e.g., ER stress markers like BiP/GRP78) .
  • Protein Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with targets like HSP90 or kinases .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., ER-Tracker™) to localize subcellular effects .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
  • Metabolic Stability : Assess liver microsomal stability and identify metabolic hotspots via LC-MS/MS .
  • Bioavailability Testing : Pharmacokinetic studies in rodent models to measure Cmax and half-life .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., ATP-binding sites) .
  • QSAR Modeling : Use MOE or RDKit to correlate electronic properties (HOMO/LUMO) with antioxidant or cytotoxic activity .
  • MD Simulations : GROMACS for analyzing conformational stability in aqueous environments .

Q. How should researchers address toxicity concerns in advanced preclinical studies?

  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Organ-Specific Toxicity : Histopathological analysis of liver/kidney tissues in rodent models .
  • Dose Optimization : Establish NOAEL (no observed adverse effect level) via repeated-dose toxicity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-
Reactant of Route 2
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Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-

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